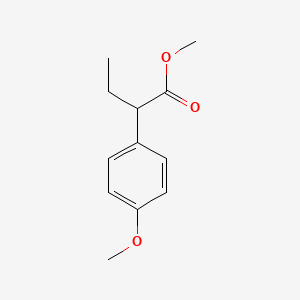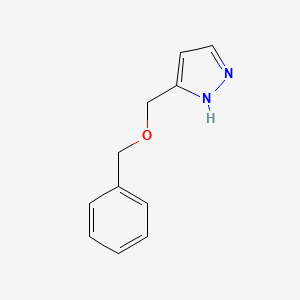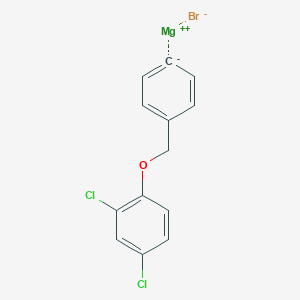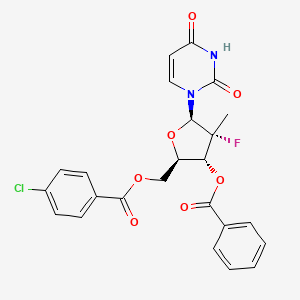
((2R,3R,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2R,3R,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl 4-chlorobenzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzoyloxy group, a dioxo-dihydropyrimidinyl moiety, a fluoro-methyl tetrahydrofuran ring, and a chlorobenzoate ester. Its intricate arrangement of functional groups makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl 4-chlorobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. The reaction conditions often include the use of strong acids or bases as catalysts.
Introduction of the Fluoro and Methyl Groups: Fluorination and methylation reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) and methyl iodide, respectively.
Attachment of the Benzoyloxy Group: The benzoyloxy group is introduced through an esterification reaction using benzoyl chloride and a suitable alcohol.
Formation of the Dioxo-Dihydropyrimidinyl Moiety: This step involves the condensation of a suitable amine with a diketone to form the dioxo-dihydropyrimidinyl ring.
Final Esterification: The final step involves the esterification of the intermediate with 4-chlorobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
((2R,3R,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl 4-chlorobenzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate ester, leading to the formation of new derivatives.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: New compounds with substituted functional groups.
Hydrolysis: Correspond
特性
分子式 |
C24H20ClFN2O7 |
|---|---|
分子量 |
502.9 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C24H20ClFN2O7/c1-24(26)19(35-21(31)14-5-3-2-4-6-14)17(13-33-20(30)15-7-9-16(25)10-8-15)34-22(24)28-12-11-18(29)27-23(28)32/h2-12,17,19,22H,13H2,1H3,(H,27,29,32)/t17-,19-,22-,24-/m1/s1 |
InChIキー |
KXMCPPZKQDHHKJ-PDKZGUECSA-N |
異性体SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4)F |
正規SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



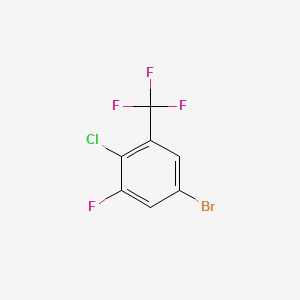
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
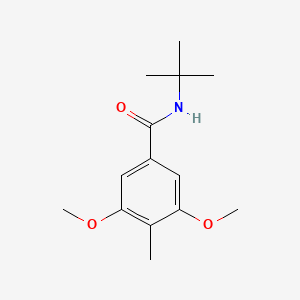

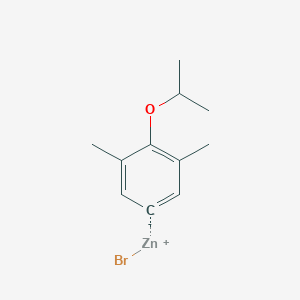
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)
